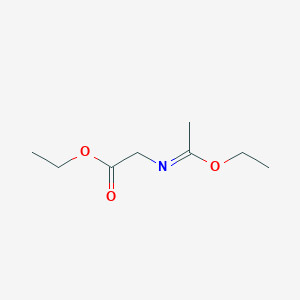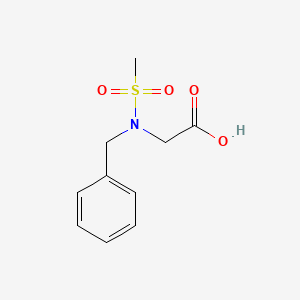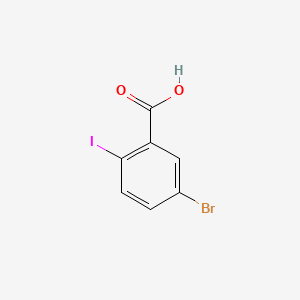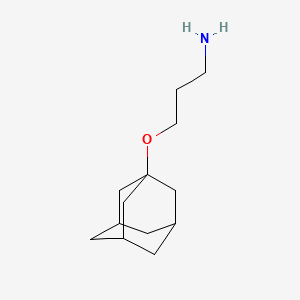
4-(1h-Pyrrol-1-yl)benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran, leading to compounds with potential anticancer activity. This synthesis route has been explored to generate a variety of derivatives for further biological evaluation (Żołnowska et al., 2018).
Molecular Structure Analysis
Structural characterization of these compounds is achieved through various spectroscopic methods, including FTIR, 1HNMR, and UV-Visible spectroscopy, to confirm their chemical structure and purity. Computational studies using Density Functional Theory (DFT) provide insights into the electronic structure and molecular geometry, assisting in the interpretation of spectroscopic data (Elangovan et al., 2021).
Chemical Reactions and Properties
This compound derivatives engage in various chemical reactions, offering a rich chemistry that includes the formation of different heterocyclic compounds. Their reactivity is influenced by the substitution pattern on the pyrrol and benzenesulfonamide rings, which can be tailored to achieve desired biological activities or physical properties (Sowrirajan et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. The crystal structure analysis reveals interactions between molecules, such as π-π interactions and hydrogen bonding, which are significant for understanding their behavior in solid form (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for the design of molecules with specific functions. These properties are influenced by the electronic structure of the molecule, which can be tuned by substituting different functional groups on the pyrrol and benzenesulfonamide rings to achieve desired reactivity and interaction with biological targets (Jacobs et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, a derivative, was synthesized and further converted to several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives were tested against Gram-positive and Gram-negative bacteria and fungi, showing promising results in some cases (Hassan et al., 2009).
Biological Evaluation
- In another study, Schiff bases of 4-(benzylideneamino)-N-(4-(2,4dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)benzenesulfonamide] were heterocyclized into (2H)-Pyrrole-2-ones derivatives. These compounds exhibited antibacterial activities (Parajapati & Goswami, 2016).
Anticancer Activity
- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for anticancer activity on various human tumor cell lines. Compound 28, with a quinolinyl moiety, demonstrated potent anticancer activity, inducing cell cycle arrest and caspase activity, suggesting apoptotic potential (Żołnowska et al., 2018).
Antitumor Properties
- Synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety was conducted. Compound 4 showed more effectiveness than doxorubicin, a reference drug, in antitumor activity (Alqasoumi et al., 2009).
Receptor Antagonism
- A new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides was identified as potent A2B adenosine receptor antagonists, with one compound showing high affinity and selectivity for the A2B adenosine receptor (Esteve et al., 2006).
Photophysicochemical Properties
- The photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents were studied, suggesting its potential in photocatalytic applications (Öncül et al., 2021).
Corrosion Inhibition
- A novel synthesized azopyrazole-benzenesulfonamide derivative was investigated as an efficient corrosion inhibitor for mild steel in acidic environments. The compound exhibited high inhibition efficiency and mixed-form inhibition, demonstrating potential for industrial applications (Mostfa et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- The primary target of 4-(1H-pyrrol-1-yl)benzenesulfonamide is carbonic anhydrase (CA) , specifically the human isoforms (hCA). CA enzymes play a crucial role in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. They are involved in various physiological processes, including pH regulation, ion transport, and cell signaling .
- Additionally, this compound has potential inhibitory effects on the Wnt/β-catenin signaling pathway , which plays a critical role in cell proliferation, differentiation, and survival. By targeting this pathway, this compound may interfere with cancer cell growth and survival .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
4-pyrrol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEROWGICZZJWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280383 | |
| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5438-30-2 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 16670 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of these benzenesulfonamide derivatives contribute to their anticancer activity?
A1: The study by [] investigated the structure-activity relationship (SAR) of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. Researchers found that incorporating an 8-quinolinyl moiety at the sulfonamide nitrogen significantly enhanced anticancer activity against HCT-116, MCF-7, and HeLa cell lines. This suggests that the 8-quinolinyl group plays a crucial role in the compound's interaction with its biological target and subsequent anticancer effects. Quantitative structure-activity relationship (QSAR) models were developed, identifying key molecular descriptors influencing the anticancer activity, which could guide further structural optimization.
Q2: What are the potential mechanisms of action for the anticancer activity of compound 28?
A2: Compound 28, the most potent derivative in the study [], demonstrated promising anticancer activity. Further investigation revealed that this compound exerts its effect by:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)






![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
